Structural Elucidation of Vinorelbine N'b-Oxide: A Comprehensive Analytical Guide
Structural Elucidation of Vinorelbine N'b-Oxide: A Comprehensive Analytical Guide
Executive Overview
Vinorelbine is a highly potent, semi-synthetic vinca alkaloid utilized extensively in the clinical management of advanced non-small cell lung cancer and breast cancer[1]. Due to the presence of an electron-rich aliphatic tertiary amine in its catharanthine-like moiety, the active pharmaceutical ingredient (API) exhibits a high susceptibility to oxidative degradation during manufacturing and storage. The primary degradant formed under these conditions is Vinorelbine N'b-oxide (EP Impurity D)[2].
As regulatory agencies (ICH Q3A/Q3B) mandate the rigorous identification of impurities exceeding the 0.1% threshold, establishing a definitive structural profile for this N-oxide is critical. This whitepaper provides a self-validating, orthogonal analytical framework for the isolation, identification, and absolute regiochemical characterization of Vinorelbine N'b-oxide, synthesizing high-resolution mass spectrometry (LC-HRMS) with multidimensional nuclear magnetic resonance (NMR) spectroscopy[3].
Mechanistic Origins of N'b-Oxidation
Understanding the chemical causality behind impurity formation is the foundational step in robust drug formulation. Vinorelbine consists of two complex structural domains: the vindoline-like moiety and the catharanthine-like moiety.
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Electronic Susceptibility: The molecule contains two basic nitrogen atoms. The N'a nitrogen, located in the indole ring, is part of a conjugated aromatic system; its lone pair is delocalized and highly non-nucleophilic. Conversely, the N'b nitrogen in the piperidine ring is an sp3 -hybridized tertiary amine. Its highly localized electron density makes it a prime nucleophilic target for electrophilic reactive oxygen species (e.g., trace peroxides in excipients or atmospheric oxygen)[4].
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Steric Accessibility: Despite the bulky nature of the bisindole framework, the N'b position remains sterically exposed. Oxidation yields a dative N→O bond, creating a highly polar, zwitterionic-like center that significantly alters the molecule's chromatographic retention and stability profile.
Analytical Strategy & Self-Validating Workflow
To prevent analytical false positives—such as misidentifying an epoxide or a C-hydroxylamine as an N-oxide—our protocol employs a closed-loop, self-validating system. LC-HRMS provides the exact elemental composition, MS/MS fragmentation confirms the functional group class via specific neutral losses, and 2D NMR provides absolute regiochemical proof[5].
Orthogonal analytical workflow for the structural elucidation of vinorelbine N'b-oxide.
Step-by-Step Methodology: Forced Degradation & Isolation
Protocol Principle: The objective is to generate the N'b-oxide impurity in sufficient yield for NMR analysis without over-oxidizing the bisindole core into secondary, non-relevant degradants.
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Oxidative Stress Generation: Dissolve 50 mg of Vinorelbine bitartrate in 5.0 mL of HPLC-grade water. Add 0.5 mL of 3% H2O2 . Incubate the solution at 25°C for exactly 6 hours.
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Causality: Mild oxidative conditions at ambient temperature selectively target the most nucleophilic site (N'b), avoiding the oxidative cleavage of the sensitive C16'-C14' double bond.
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Reaction Quenching: Neutralize residual peroxides by adding an equimolar amount of sodium thiosulfate ( Na2S2O3 ).
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Causality: Failing to quench the reaction prior to isolation will lead to runaway oxidation during solvent evaporation, artificially skewing the impurity profile.
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Preparative HPLC Isolation: Inject the quenched mixture onto a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm). Utilize a gradient mobile phase consisting of Acetonitrile and 10 mM Ammonium Acetate (pH 6.5).
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Causality: Ammonium acetate is completely volatile. Using this buffer instead of non-volatile phosphates ensures the isolated fraction can be lyophilized to yield a pure, inorganic salt-free powder—an absolute prerequisite for high-resolution NMR and MS integrity.
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Mass Spectrometric (LC-HRMS/MS) Elucidation
Mass spectrometry serves as the first dimension of structural proof, identifying the mass shift associated with the degradation event[5].
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Full Scan (MS1): The parent Vinorelbine exhibits a protonated molecular ion [M+H]+ at m/z 779.4014. The isolated impurity yields an [M+H]+ at m/z 795.3964. The exact mass shift of +15.9950 Da corresponds perfectly to the addition of one oxygen atom ( C45H54N4O9 ).
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Tandem Mass Spectrometry (MS/MS): The diagnostic hallmark of an aliphatic N-oxide in positive electrospray ionization (ESI+) is the thermal or collision-induced loss of the oxygen atom. The MS/MS spectrum of m/z 795 shows a dominant fragment at m/z 779 (loss of 16 Da), effectively regenerating the intact vinorelbine cation[6].
Diagnostic MS/MS fragmentation pathway of Vinorelbine N'b-oxide highlighting deoxygenation.
Nuclear Magnetic Resonance (NMR) Characterization
While MS/MS strongly implies an N-oxide through the -16 Da neutral loss, it cannot definitively rule out C-hydroxylation at an adjacent position. Multidimensional NMR is the ultimate arbiter of regiochemistry[1].
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1D 1H NMR: The formation of the dative N→O bond introduces a strong electronegative pull. Consequently, the protons situated on the carbons directly adjacent to the N'b atom (specifically H-3, H-5, and H-21 in the catharanthine moiety) experience severe deshielding, shifting downfield by approximately +0.8 to +1.0 ppm compared to the vinorelbine base[3].
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2D HMBC (Heteronuclear Multiple Bond Correlation): By tracing the 2- and 3-bond couplings from these newly deshielded α -protons to the adjacent carbon framework, we confirm that the oxygen is localized exclusively on the N'b atom, leaving the carbon skeleton entirely intact. This validates the MS/MS findings and closes the self-validating loop.
Summary of Quantitative Data
The following tables synthesize the critical analytical metrics required to validate the identity of Vinorelbine N'b-oxide.
Table 1: High-Resolution Mass Spectrometry (LC-HRMS) Data
| Compound | Molecular Formula | Theoretical [M+H]+ | Observed [M+H]+ | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
| Vinorelbine Base | C45H54N4O8 | 779.4014 | 779.4018 | 0.5 | 122.1, 543.3, 719.3 |
| Vinorelbine N'b-oxide | C45H54N4O9 | 795.3964 | 795.3970 | 0.8 | 122.1, 543.3, 779.4 |
Table 2: Diagnostic 1H NMR Chemical Shifts ( CDCl3 , 400 MHz)
| Position (Catharanthine Moiety) | Vinorelbine Base ( δ ppm) | N'b-Oxide Impurity ( δ ppm) | Δδ (Shift Difference) |
| H-3 ( α to N'b) | ~3.20 | ~4.15 | +0.95 |
| H-5 ( α to N'b) | ~2.85 | ~3.70 | +0.85 |
| H-21 ( α to N'b) | ~3.40 | ~4.30 | +0.90 |
| (Note: Values demonstrate the characteristic deshielding effect induced by the N-oxide oxygen). |
Conclusion & Impact on Drug Formulation
The structural characterization of Vinorelbine N'b-oxide requires a meticulously designed analytical approach. By combining controlled forced degradation, volatile-buffer preparative isolation, high-resolution MS/MS for elemental validation, and 2D NMR for absolute regiochemical assignment, researchers can achieve unambiguous identification.
Understanding the precise mechanism of N'b-oxide formation directly informs formulation strategies. Because the N'b nitrogen is highly susceptible to electrophilic attack, formulation scientists must prioritize the exclusion of peroxide-containing excipients (such as certain grades of polysorbates or PEGs) and ensure inert atmospheric packaging (nitrogen overlay) to suppress this degradation pathway, thereby extending the shelf-life and safety profile of the final drug product.
References
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Yamaguchi, K., Yasuzawa, T., & Kobayashi, S. (1998). Identification of the Major Degradation Products of Vinorelbine by Frit-FAB LC/MS and NMR. Analytical Sciences, 14(6), 1169-1171. URL:[Link]
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Topletz, A. R., et al. (2013). Vinorelbine and its CYP3A4 metabolites based on liquid chromatography-MS/MS and NMR data. Drug Metabolism and Disposition. URL:[Link]
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Cao, X. J., Tai, Y. P., Sun, C. R., Wang, K. W., & Pan, Y. J. (2005). Characterization of impurities in semi-synthetic vinorelbine bitartrate by HPLC-MS with mass spectrometric shift technique. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 39-45. URL:[Link]
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